molecular formula C8H11N3 B13198458 4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole

4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole

Cat. No.: B13198458
M. Wt: 149.19 g/mol
InChI Key: JBMWYMPTHACFIM-UHFFFAOYSA-N
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Description

4-{bicyclo[310]hexan-3-yl}-2H-1,2,3-triazole is a compound that features a bicyclic hexane ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The bicyclic hexane ring can be reduced to form different derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce various hexane derivatives.

Scientific Research Applications

4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bicyclic hexane ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-(3-bicyclo[3.1.0]hexanyl)-2H-triazole

InChI

InChI=1S/C8H11N3/c1-5-2-7(3-6(1)5)8-4-9-11-10-8/h4-7H,1-3H2,(H,9,10,11)

InChI Key

JBMWYMPTHACFIM-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)C3=NNN=C3

Origin of Product

United States

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